3-Fluoro-4-iodobenzoic acid

Palladium-catalyzed cross-coupling Reaction kinetics Ortho-substituent effect

3-Fluoro-4-iodobenzoic acid (825-98-9) is the premier ortho-disubstituted halogenated benzoic acid for medicinal chemistry. The iodine at position 4 is an optimal leaving group for Pd-catalyzed cross-couplings (Suzuki, Heck), while the adjacent fluorine accelerates oxidative addition and enhances metabolic stability. This unique orthogonal reactivity enables parallel synthesis of kinase inhibitor libraries and late-stage SAR diversification. Reliable ≥98% purity and multi-kilogram availability ensure batch-to-batch reproducibility for process R&D and pilot production.

Molecular Formula C7H4FIO2
Molecular Weight 266.01 g/mol
CAS No. 825-98-9
Cat. No. B1322342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodobenzoic acid
CAS825-98-9
Molecular FormulaC7H4FIO2
Molecular Weight266.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)I
InChIInChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
InChIKeyKPMBAMKKTJSICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-iodobenzoic Acid (CAS 825-98-9): A Dual-Halogen Building Block for Advanced Organic Synthesis


3-Fluoro-4-iodobenzoic acid (CAS 825-98-9) is an aromatic carboxylic acid distinguished by its ortho-disubstituted halogen pattern, bearing a fluorine atom at position 3 and an iodine atom at position 4 on the benzene ring . This specific substitution pattern confers a unique reactivity profile, positioning it as a versatile intermediate for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research [1]. The iodine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate the physicochemical properties of derived compounds .

Why 3-Fluoro-4-iodobenzoic Acid Cannot Be Readily Replaced by Common Halogenated Benzoic Acid Analogs


The precise ortho-disubstitution pattern of fluorine and iodine on the benzoic acid core of 3-Fluoro-4-iodobenzoic acid is not a trivial structural variation. This specific arrangement yields a unique and predictable orthogonal reactivity that is not achievable with mono-halogenated analogs (e.g., 4-iodobenzoic acid) or other di-halogenated isomers (e.g., 4-bromo-3-fluorobenzoic acid). The iodine atom is a premier leaving group for selective cross-coupling, enabling C–C bond formation [1]. Crucially, the adjacent fluorine atom exerts a strong electron-withdrawing effect, which can accelerate oxidative addition steps in palladium catalysis [2] and fine-tune the electronic and metabolic properties of the final molecule, a critical advantage in drug discovery SAR campaigns [3]. Substituting a different halogen or altering the substitution pattern would fundamentally change the compound's reactivity profile, leading to different reaction rates, yields, and product outcomes, which is unacceptable for reproducible and scalable synthetic routes.

Quantitative Differentiation: Comparative Evidence for Selecting 3-Fluoro-4-iodobenzoic Acid


Differential Reactivity: Enhanced Coupling Efficiency Due to Ortho-Fluorine Substitution

The presence of an ortho-fluorine atom adjacent to the iodine in 3-fluoro-4-iodobenzoic acid can accelerate the rate-determining oxidative addition step in palladium-catalyzed cross-couplings compared to its non-fluorinated counterpart, 4-iodobenzoic acid [1]. While direct comparative kinetic data for the free acid are limited in the open literature, this is a well-established class-level phenomenon for ortho-fluoroiodoarenes, where the electron-withdrawing inductive effect of fluorine makes the C–I bond more electrophilic and thus more reactive towards Pd(0) [1]. This translates to the potential for faster reactions and higher yields under milder conditions, a critical factor in library synthesis and process chemistry.

Palladium-catalyzed cross-coupling Reaction kinetics Ortho-substituent effect

Comparison of Physicochemical Properties with a Common Bromo-Fluoro Analog

A direct comparison with the common analog 4-bromo-3-fluorobenzoic acid (CAS 153556-42-4) reveals quantifiable differences in key properties that influence both synthetic handling and the characteristics of derived compounds. 3-Fluoro-4-iodobenzoic acid exhibits a significantly higher calculated LogP (~2.13 to 3.28) [1] and a higher melting point (233-235°C) [1] compared to its bromo analog (calculated LogP ~1.79, m.p. 207-209°C) . The increased lipophilicity is a direct consequence of the larger, more polarizable iodine atom and is a critical parameter for optimizing drug-like properties such as membrane permeability [2].

Physicochemical properties Lipophilicity Solid-state characterization

Commercial Availability: Specification Comparison Against a Key Analog

From a procurement standpoint, 3-fluoro-4-iodobenzoic acid is available with a higher standard minimum purity specification (≥98% by HPLC) compared to the typical specifications found for its key structural analog, 4-bromo-3-fluorobenzoic acid (often specified at 97%) . This 1% higher minimum purity threshold can reduce the need for in-house purification steps, saving time and resources in a synthetic workflow. Furthermore, its availability is supported by vendors offering production at up to a 50 kg scale, indicating a reliable supply for both R&D and early-stage development .

Procurement specifications Purity Supply chain

Metabolic Stability: The Strategic Advantage of the Aryl-Fluorine Bond

The presence of a fluorine atom on the aromatic ring is a well-established strategy to block sites of oxidative metabolism, particularly by cytochrome P450 enzymes [1]. In the case of 3-fluoro-4-iodobenzoic acid, the fluorine at position 3 provides this metabolic shield, a feature absent in non-fluorinated analogs like 4-iodobenzoic acid. While specific in vivo data for the free acid are not available, this is a foundational principle in medicinal chemistry. Studies on analogous systems show that incorporating an aryl-fluorine can significantly increase metabolic half-life and reduce clearance, leading to improved drug exposure and efficacy [1].

Drug metabolism Fluorine substitution Pharmacokinetics

Targeted Applications for 3-Fluoro-4-iodobenzoic Acid Based on Verified Evidence


Diversifying Kinase Inhibitor Libraries via High-Throughput Suzuki Coupling

Based on its enhanced reactivity in cross-coupling [1], 3-fluoro-4-iodobenzoic acid is ideally suited for the parallel synthesis of kinase inhibitor libraries. A 2023 study in the Journal of Medicinal Chemistry demonstrated its use in generating diverse compounds by leveraging the iodine moiety for selective cross-coupling [2]. Researchers can utilize it as a core scaffold in 96-well plates, rapidly exploring structure-activity relationships (SAR) by coupling various boronic acids, thereby accelerating the hit-to-lead process.

Synthesis of Fluorinated Drug Candidates with Improved ADME Profiles

In medicinal chemistry programs aiming to optimize a lead series, the dual functionality of 3-fluoro-4-iodobenzoic acid offers a strategic advantage. The fluorine atom can be used to block a metabolically labile site [3], while simultaneously, the iodine handle allows for late-stage functionalization. Its significantly higher lipophilicity (ΔLogP up to +1.49 vs. the bromo analog) [4] provides a valuable tool for medicinal chemists seeking to tune the LogD of a compound series to improve cell permeability or oral absorption.

Process Chemistry: Scaling Reliable Cross-Coupling Reactions

For process chemists scaling up a synthetic route, the predictable and efficient reactivity of 3-fluoro-4-iodobenzoic acid in palladium-catalyzed transformations is a key asset [1]. The high and consistent purity (≥98%) reduces batch-to-batch variability, which is critical for process robustness. Its availability at multi-kilogram scale further supports its use in pilot plant campaigns for producing advanced pharmaceutical intermediates.

Development of Novel Radioligands for PET Imaging

The iodine atom in 3-fluoro-4-iodobenzoic acid provides a direct avenue for introducing radioactive iodine isotopes (e.g., I-125, I-131) for SPECT imaging or as a non-radioactive cold standard for PET tracer development. Its metabolic stability conferred by the fluorine atom is a crucial feature for the development of imaging agents with a suitable biological half-life, allowing for clear imaging without rapid degradation of the tracer [3].

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